molecular formula C22H24N2O6 B15003925 3-(4-Cyclopentyloxyphenyl)-3-[(3-methyl-2-nitrobenzoyl)amino]propanoic acid

3-(4-Cyclopentyloxyphenyl)-3-[(3-methyl-2-nitrobenzoyl)amino]propanoic acid

Cat. No.: B15003925
M. Wt: 412.4 g/mol
InChI Key: KSPNMOPONVIHLY-UHFFFAOYSA-N
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Description

3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(3-METHYL-2-NITROPHENYL)FORMAMIDO]PROPANOIC ACID is a complex organic compound with a unique structure that includes a cyclopentyloxy group, a phenyl ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(3-METHYL-2-NITROPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multiple steps, starting with the preparation of the cyclopentyloxyphenyl and nitrophenyl intermediates. These intermediates are then coupled through a series of reactions, including formylation and amidation, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(3-METHYL-2-NITROPHENYL)FORMAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(3-METHYL-2-NITROPHENYL)FORMAMIDO]PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(3-METHYL-2-NITROPHENYL)FORMAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[4-(CYCLOPENTYLOXY)PHENYL]-3-[(3-METHYL-2-NITROPHENYL)FORMAMIDO]PROPANOIC ACID stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

3-(4-cyclopentyloxyphenyl)-3-[(3-methyl-2-nitrobenzoyl)amino]propanoic acid

InChI

InChI=1S/C22H24N2O6/c1-14-5-4-8-18(21(14)24(28)29)22(27)23-19(13-20(25)26)15-9-11-17(12-10-15)30-16-6-2-3-7-16/h4-5,8-12,16,19H,2-3,6-7,13H2,1H3,(H,23,27)(H,25,26)

InChI Key

KSPNMOPONVIHLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC3CCCC3)[N+](=O)[O-]

Origin of Product

United States

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